molecular formula C18H21N5O3S2 B15282912 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282912
M. Wt: 419.5 g/mol
InChI Key: SMNSIWPRGBZTSN-MDZDMXLPSA-N
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Description

Methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a methylsulfonyl group, a piperidinyl ring, and a triazolothiadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiadiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the piperidinyl and methylsulfonyl groups, followed by the formation of the vinyl linkage and the final etherification step to attach the phenyl ether moiety. Each step requires specific reagents and catalysts, and the reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production. Key considerations include the selection of cost-effective reagents, efficient purification methods, and waste management strategies to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether has numerous applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether
  • Methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl acetate
  • Methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl propionate

Uniqueness

The uniqueness of methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N5O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5O3S2/c1-26-15-8-4-3-6-13(15)9-10-16-21-23-17(19-20-18(23)27-16)14-7-5-11-22(12-14)28(2,24)25/h3-4,6,8-10,14H,5,7,11-12H2,1-2H3/b10-9+

InChI Key

SMNSIWPRGBZTSN-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origin of Product

United States

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